molecular formula C13H9FO2 B162832 4-(3-fluorophenyl)benzoic Acid CAS No. 1841-58-3

4-(3-fluorophenyl)benzoic Acid

Cat. No.: B162832
CAS No.: 1841-58-3
M. Wt: 216.21 g/mol
InChI Key: SJIIGBFXZWSXJP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is itself attached to the benzoic acid moiety

Mechanism of Action

Target of Action

The primary target of 4-(3-fluorophenyl)benzoic Acid, also known as 3’-Fluorobiphenyl-4-carboxylic acid, is Bcl-2 , a protein that regulates cell death (apoptosis), thereby playing a key role in the survival of cells .

Mode of Action

This compound interacts with its target, Bcl-2, by binding to it. The binding affinity (KD value) is approximately 400 μM . This interaction can lead to changes in the function of Bcl-2, potentially influencing cell survival and death processes .

Biochemical Pathways

The compound’s interaction with Bcl-2 affects the apoptosis pathway. Bcl-2 is a family of proteins known to regulate cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis. By binding to Bcl-2, this compound may influence these processes, potentially leading to downstream effects on cell survival .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its influence on Bcl-2 and the subsequent impact on apoptosis. If the compound inhibits Bcl-2, it could promote apoptosis, leading to increased cell death. Conversely, if it enhances Bcl-2 activity, it could inhibit apoptosis, promoting cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could impact the compound’s stability and its ability to bind to Bcl-2 . Additionally, the compound should be handled and stored properly to ensure its effectiveness. For instance, it should be kept in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)benzoic Acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and halides under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4-(3-Fluorophenyl)benzoic Acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-(3-Fluorophenyl)benzoic Acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIGBFXZWSXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382216
Record name 4-(3-fluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841-58-3
Record name 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-fluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Fluoro-biphenyl-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 3'-fluorobiphenyl-4-carboxylic acid?

A: 3'-Fluorobiphenyl-4-carboxylic acid crystallizes in the monoclinic space group P21/c with four molecules per unit cell (Z=4). [] The structure was determined using X-ray diffraction and refined to an R-factor of 0.087. []

Q2: How does the molecular structure of 3'-fluorobiphenyl-4-carboxylic acid influence its packing in the crystal lattice?

A: The molecule of 3'-fluorobiphenyl-4-carboxylic acid is non-planar. [] Within the crystal lattice, the molecules form dimers through O-H...O hydrogen bonds with a length of 2.623 Å. [] These dimers further arrange themselves in a herringbone pattern. Interestingly, the fluorine atoms within this arrangement are positioned in layers parallel to the (001) plane. []

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